1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol
Description
1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol (CAS: 357-77-7) is a fluorinated propargyl alcohol derivative with the molecular formula C₁₅H₁₀F₂O and a molecular weight of 244.07 g/mol. Its structure features two 4-fluorophenyl groups attached to a propargyl alcohol backbone, contributing to its unique physicochemical properties. Key spectroscopic data includes:
- ¹H NMR (CDCl₃): δ 7.38–7.45 (m, 4H), 7.06–7.12 (m, 4H), 5.90 (s, 1H), 2.30 (s, 1H) .
- ¹³C NMR: δ 162.8 (d, J = 247 Hz, C-F), 131.6 (aromatic carbons), 82.2 (alkynyl carbon), 75.4 (alkynyl carbon), 65.8 (quaternary C-OH) .
- IR: Strong absorption at 3300 cm⁻¹ (O-H stretch) and 2100 cm⁻¹ (C≡C stretch) .
The compound is primarily used in research and development, particularly in synthesizing heterocyclic frameworks (e.g., indole derivatives) and as a precursor for agrochemicals .
Properties
CAS No. |
357-77-7 |
|---|---|
Molecular Formula |
C15H10F2O |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C15H10F2O/c1-2-15(18,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h1,3-10,18H |
InChI Key |
YNCDJMPHQPGFDQ-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substitution Effects
Key Observations :
Reactivity Trends :
- The propargyl alcohol moiety in this compound enables AuCl₃-catalyzed cyclization to form oxazine-indole hybrids, a reaction less efficient in non-fluorinated analogues due to weaker electronic activation .
- Solvent Effects : Higher yields (90%) are achieved in 2-MeTHF compared to DCM (83%), attributed to better stabilization of polar intermediates .
Solid-State and Intermolecular Interactions
Structural Insights :
- The fluorinated propargyl alcohol lacks conventional C–H⋯F interactions but stabilizes via non-classical C–H⋯π contacts, contrasting with disulfide derivatives where S–S bonds dominate .
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